molecular formula C18H11F3O2 B093314 4,4,4-Trifluoro-1-(phenanthren-2-yl)butane-1,3-dione CAS No. 15389-33-0

4,4,4-Trifluoro-1-(phenanthren-2-yl)butane-1,3-dione

Cat. No. B093314
CAS RN: 15389-33-0
M. Wt: 316.3 g/mol
InChI Key: AQNQWKSQLGAUBI-UHFFFAOYSA-N
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Description

“4,4,4-Trifluoro-1-(phenanthren-2-yl)butane-1,3-dione” is a chemical compound with the formula C18H11F3O2 . It is used in laboratory chemicals and for the manufacture of substances .


Synthesis Analysis

Unfortunately, I could not find specific information on the synthesis of “4,4,4-Trifluoro-1-(phenanthren-2-yl)butane-1,3-dione” from the available sources .


Molecular Structure Analysis

The molecular structure of “4,4,4-Trifluoro-1-(phenanthren-2-yl)butane-1,3-dione” is represented by the formula C18H11F3O2 . The molecular weight of this compound is 316.27 .

Safety And Hazards

“4,4,4-Trifluoro-1-(phenanthren-2-yl)butane-1,3-dione” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this substance .

properties

IUPAC Name

4,4,4-trifluoro-1-phenanthren-2-ylbutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3O2/c19-18(20,21)17(23)10-16(22)13-7-8-15-12(9-13)6-5-11-3-1-2-4-14(11)15/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNQWKSQLGAUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00578299
Record name 4,4,4-Trifluoro-1-(phenanthren-2-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-1-(phenanthren-2-yl)butane-1,3-dione

CAS RN

15389-33-0
Record name 4,4,4-Trifluoro-1-(phenanthren-2-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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